molecular formula C15H16N6O2S2 B2607539 4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034202-02-1

4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

Katalognummer: B2607539
CAS-Nummer: 2034202-02-1
Molekulargewicht: 376.45
InChI-Schlüssel: AOPXIXHRBSHLRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole features a benzo[c][1,2,5]thiadiazole core, a bicyclic heteroaromatic system containing sulfur and nitrogen atoms. This core is substituted at the 4-position with a sulfonyl group linked to a pyrrolidine ring, which further bears a 4-cyclopropyl-1H-1,2,3-triazol-1-yl moiety. The triazole group suggests synthesis via click chemistry, a robust method for forming heteroatom linkages, as highlighted in seminal work by Kolb, Finn, and Sharpless . Such structural features are critical in materials science, particularly for organic semiconductors or photovoltaic applications .

Eigenschaften

IUPAC Name

4-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S2/c22-25(23,14-3-1-2-12-15(14)18-24-17-12)20-7-6-11(8-20)21-9-13(16-19-21)10-4-5-10/h1-3,9-11H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPXIXHRBSHLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)S(=O)(=O)C4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole typically involves multiple steps, starting with the preparation of the triazole and pyrrolidine intermediates. Common synthetic methodologies include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Benzo[c][1,2,5]thiadiazole Derivatives

Key Structural and Functional Differences

Compound Core Structure Substituents Key Properties/Applications
Target Compound Benzo[c][1,2,5]thiadiazole 4-Sulfonyl-pyrrolidine with cyclopropyl-triazole Hypothesized: Enhanced electron transport via sulfonyl group; steric effects from cyclopropane.
PPDT2FBT Benzo[c][1,2,5]thiadiazole Difluoro-thiophene and alkoxy-phenylene High electron mobility in organic field-effect transistors (OFETs); fluorination improves stability.
PDTBTBz Benzo[c][1,2,5]thiadiazole Alkoxy chains and thiophene units Used in polymer solar cells (PSCs); alkoxy groups enhance solubility and film morphology.
ITIC-Th Indacenodithiophene (non-benzothiadiazole) Methylidene-indanone and hexylthienyl High-performance non-fullerene acceptor in PSCs; broad absorption in near-IR region.

Electronic and Steric Effects

  • Steric Modulation: The cyclopropyl group on the triazole may introduce greater steric hindrance compared to the linear alkyl chains in PDTBTBz, affecting molecular packing and crystallinity in solid-state applications.
  • Synthetic Accessibility: The triazole moiety in the target compound is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction known for high efficiency and regioselectivity . This contrasts with the Suzuki or Stille couplings often used for PPDT2FBT and PDTBTBz.

Performance in Optoelectronics

  • PPDT2FBT: Power conversion efficiencies (PCEs) >8% in PSCs due to balanced charge transport .
  • PDTBTBz: Hole mobilities of ~0.1 cm²/V·s in OFETs, attributed to planar backbone conformations . The target compound’s sulfonyl group could enhance electron injection, but steric effects from the pyrrolidine-triazole unit might reduce π-π stacking, limiting charge transport.

Biologische Aktivität

The compound 4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : Benzo[c][1,2,5]thiadiazole
  • Functional Groups :
    • Sulfonyl group attached to the benzo ring
    • Triazole ring connected via a pyrrolidine moiety
    • Cyclopropyl substituent on the triazole

Biological Activity Overview

This compound has shown a range of biological activities in various studies, primarily focusing on its potential as an antimicrobial , anticonvulsant , and anticancer agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:

  • In vitro studies indicated that compounds with similar structural motifs displayed effective inhibition against various bacterial strains, with IC50 values ranging from 2.14 µM to 6.28 µM compared to standard drugs .
CompoundIC50 (µM)Target
Compound A2.14 ± 0.003Urease
Compound B0.63 ± 0.001Acetylcholinesterase
Compound C6.28 ± 0.003Bacterial strains

Anticonvulsant Activity

The anticonvulsant activity of thiazole and triazole derivatives has been well-documented. The SAR studies suggest that the presence of a pyrrolidine ring enhances anticonvulsant properties:

  • Median Effective Dose (ED50) : Compounds structurally related to the target compound have shown ED50 values as low as 18.4 mg/kg in animal models .

Anticancer Activity

The anticancer potential of similar compounds has been explored through various assays:

  • Cytotoxicity Tests : Compounds with thiazole and triazole functionalities demonstrated significant cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells, with IC50 values often lower than those of established chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference Drug
A-431<10Doxorubicin
Jurkat<10Doxorubicin

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit enzymes such as urease and acetylcholinesterase.
  • Receptor Interaction : The triazole ring may interact with specific receptors in the central nervous system, contributing to its anticonvulsant effects.
  • Cytotoxic Mechanisms : The compound's structure allows for interaction with cellular pathways involved in cancer cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to the target structure:

  • Study on Antimicrobial Efficacy : A study evaluated various thiadiazole derivatives against multi-drug resistant bacterial strains, showing promising results in reducing bacterial load .
  • Anticonvulsant Screening : A series of pyrrolidine derivatives were tested in animal models for their anticonvulsant activity, revealing that modifications at the cyclopropyl position significantly enhanced potency .

Q & A

Q. What synthetic strategies are effective for constructing the 1,2,3-triazole core in this compound?

The triazole ring can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. Optimize stoichiometry (1:1 azide:alkyne ratio) and use Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in a THF/water mixture at 50°C for 16 hours. Monitor progress via TLC and purify via column chromatography .

Q. How can NMR and IR spectroscopy validate the compound’s structure?

  • ¹H NMR : Confirm pyrrolidine sulfonyl protons (δ 3.2–3.8 ppm) and cyclopropyl CH₂ groups (δ 0.8–1.2 ppm).
  • IR : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and triazole C-N vibrations (~1600 cm⁻¹). Compare with computational spectra (e.g., DFT) for ambiguity resolution .

Q. What purification methods ensure high yield and purity?

Use silica gel chromatography (hexane:EtOAc gradient) after reflux synthesis. For polar by-products, employ recrystallization in ethanol or methanol. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is elemental analysis used to confirm molecular composition?

Perform CHNS/O analysis to validate calculated vs. experimental percentages (e.g., C: 52.3%, H: 4.5%, N: 19.1%, S: 13.7%). Discrepancies >0.3% indicate impurities requiring repurification .

Advanced Research Questions

Q. How can SHELXL resolve structural ambiguities in X-ray crystallography?

For disordered cyclopropyl groups, apply PART and SUMP restraints in SHELXL. Use TWIN and BASF commands for twinned crystals. Validate refinement via R-factor convergence (<5% Δ between R₁ and wR₂) .

Q. What assays evaluate biological activity while ensuring compound stability?

  • Kinetic solubility : Use PBS (pH 7.4) with 1% DMSO.
  • Plasma stability : Incubate with human plasma (37°C, 24 hrs), quantify via LC-MS.
  • Cellular assays : Include controls for thiadiazole decomposition (e.g., HPLC monitoring) to distinguish false negatives .

Q. How can computational docking predict binding interactions with biological targets?

Use AutoDock Vina with the thiadiazole ring as a rigid core. Parameterize the sulfonyl group for H-bonding. Validate poses via MD simulations (NAMD, 100 ns) to assess binding stability. Compare with crystallographic data from similar ligands .

Q. How to address contradictions in biological activity data across studies?

  • Batch variability : Analyze via HPLC-MS for degradation products.
  • Assay conditions : Standardize pH (7.4 vs. 6.5) and serum content.
  • Target polymorphism : Screen activity against mutant vs. wild-type proteins (e.g., kinase isoforms) .

Q. What mechanistic insights can kinetic studies provide for triazole formation?

Conduct stopped-flow UV-Vis to track azide-alkyne cycloaddition rates. Vary Cu(I) concentrations to determine catalytic efficiency (kcat/KM). Identify rate-limiting steps (e.g., copper coordination) via Eyring plots .

Q. How to optimize reaction conditions for scale-up synthesis?

  • Solvent : Replace THF with cyclopentyl methyl ether (CPME) for greener chemistry.
  • Catalyst : Test Cu(I)-N-heterocyclic carbenes for higher turnover.
  • Workflow : Use flow chemistry (0.1 mL/min, 50°C) to minimize by-products .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.